1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one 1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872950
InChI: InChI=1S/C11H12ClNO/c1-8-10(12)3-2-4-11(8)13-6-5-9(14)7-13/h2-4H,5-7H2,1H3
SMILES:
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol

1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one

CAS No.:

Cat. No.: VC15872950

Molecular Formula: C11H12ClNO

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one -

Specification

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
IUPAC Name 1-(3-chloro-2-methylphenyl)pyrrolidin-3-one
Standard InChI InChI=1S/C11H12ClNO/c1-8-10(12)3-2-4-11(8)13-6-5-9(14)7-13/h2-4H,5-7H2,1H3
Standard InChI Key CVRBEHKHNTUKRT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)N2CCC(=O)C2

Introduction

Structural and Chemical Properties

Molecular Characterization

The compound’s structure consists of a five-membered pyrrolidinone ring (a cyclic amide) substituted at the 1-position with a 3-chloro-2-methylphenyl group. Key physicochemical properties include:

PropertyValueSource
Molecular formulaC₁₁H₁₂ClNO
Molecular weight209.67 g/mol
IUPAC name1-(3-chloro-2-methylphenyl)pyrrolidin-3-one
Canonical SMILESCC1=C(C=CC=C1Cl)N2CCC(=O)C2

The presence of the chloro and methyl groups on the aromatic ring enhances lipophilicity, potentially influencing membrane permeability and target binding .

Synthesis and Optimization

Primary Synthetic Routes

Synthesis strategies for 1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one often involve cyclization and functionalization steps:

Route 1: Nucleophilic Substitution and Cyclization

  • Starting material: 3-Chloro-2-methylaniline reacts with γ-butyrolactam under basic conditions (e.g., K₂CO₃) to form the pyrrolidinone ring.

  • Key step: Microwave-assisted heating (120–170°C) improves reaction efficiency and yield .

  • Purification: Silica gel chromatography isolates the product with >95% purity .

Route 2: Cross-Coupling Reactions

Palladium-catalyzed coupling of halogenated intermediates with pyrrolidinone precursors has been explored, though yields remain moderate (50–70%) .

Reaction Conditions and Yields

MethodConditionsYieldSource
Nucleophilic substitutionK₂CO₃, DMF, 120°C, 24 h75%
Microwave-assisted synthesis150°C, 30 min, solvent-free88%
Pd-mediated couplingPd(PPh₃)₄, DME, 80°C, 12 h62%

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary studies indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus):

  • MIC: 32 µg/mL (compared to 8 µg/mL for ciprofloxacin).

  • Proposed mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

Antioxidant Activity

Radical scavenging assays (DPPH and ABTS) reveal notable antioxidant capacity:

  • DPPH scavenging: 72% at 100 µM (vs. 85% for ascorbic acid) .

  • Reducing power: Optical density of 0.89 at 700 nm (comparable to Trolox) .

Applications in Medicinal Chemistry

Drug Design Considerations

  • The pyrrolidinone core serves as a bioisostere for peptide bonds, enhancing metabolic stability .

  • Structural analogs with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show improved target affinity .

Hybrid Molecules

Recent efforts focus on conjugating the compound with triazole or oxadiazole moieties to amplify bioactivity:

  • Example: 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one exhibits 1.35× higher antioxidant activity than ascorbic acid .

Future Directions

  • Mechanistic studies: Elucidate interactions with cytochrome P450 enzymes and efflux pumps .

  • Pharmacokinetic profiling: Assess oral bioavailability and blood-brain barrier penetration .

  • Structural optimization: Introduce fluorinated or chiral centers to enhance selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator